molecular formula C13H16N2S B3121323 N-Cyclohexyl-1,3-benzothiazol-2-amine CAS No. 28291-75-0

N-Cyclohexyl-1,3-benzothiazol-2-amine

Cat. No.: B3121323
CAS No.: 28291-75-0
M. Wt: 232.35 g/mol
InChI Key: UPWPIFMHSFSVLE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1,3-benzothiazol-2-amine: is an organic compound with the molecular formula C13H16N2S. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ether and dimethyl sulfoxide. This compound is known for its broad-spectrum antimicrobial activity, making it effective against various bacteria and fungi. Additionally, it exhibits anti-inflammatory and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Cyclohexyl-1,3-benzothiazol-2-amine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .

Biology: The compound’s antimicrobial properties make it useful in the development of new antibiotics and antifungal agents. It is also studied for its potential use in treating inflammatory diseases and cancer .

Medicine: this compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antitumor agent. It is also explored for its ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: The compound is used in the rubber industry as a vulcanization accelerator. It helps improve the mechanical properties and durability of rubber products .

Mechanism of Action

N-Cyclohexyl-1,3-benzothiazol-2-amine exerts its effects through various mechanisms. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death. The anti-inflammatory and antitumor effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • N-Cyclohexyl-2-benzothiazol-amine
  • N-Cyclohexylbenzothiazole-2-sulphenamide
  • 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine

Comparison: N-Cyclohexyl-1,3-benzothiazol-2-amine is unique due to its broad-spectrum antimicrobial activity and its dual role as an anti-inflammatory and antitumor agent. While similar compounds may share some properties, such as antimicrobial activity, this compound stands out for its versatility and potential therapeutic applications .

Properties

IUPAC Name

N-cyclohexyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWPIFMHSFSVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891506
Record name N-Cyclohexyl-2-benzothiazol-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28291-75-0
Record name N-Cyclohexyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28291-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-2-benzothiazol-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexyl-1,3-benzothiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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